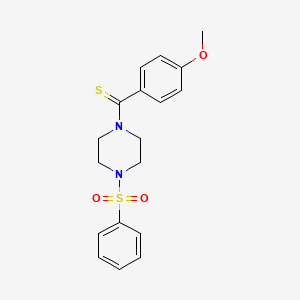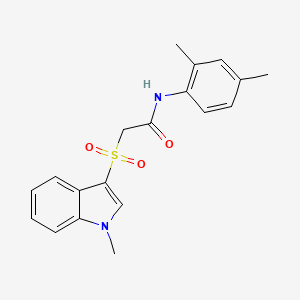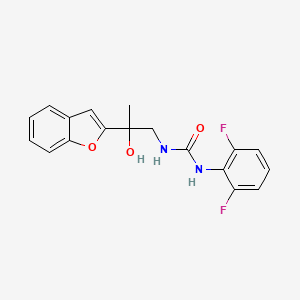
1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea is a molecule that appears to be related to a class of compounds with potential pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the thiophen-2-yl group and the urea functionality, are often seen in molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds involves the combination of different pharmacophoric moieties. For example, in the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, a linear ethoxyethyl chain was used as a spacer to link the basic nitrogen and the ar(o)yl(thio)-urea unit . This suggests that a similar approach could be used to synthesize 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea, where the dimethylamino group and thiophen-2-yl could act as pharmacophoric units connected via an appropriate spacer.
Molecular Structure Analysis
The molecular structure of such compounds is designed to optimize interactions with biological targets. The optimal chain length and the presence of specific groups, such as the benzyl or cyclohexyl group, are crucial for the activity . The dimethylamino group in the compound of interest could provide similar interactions due to its basic nature, while the thiophen-2-yl group could contribute to binding through hydrophobic interactions.
Chemical Reactions Analysis
The reactivity of similar compounds involves interactions with various (thio)ureas. For instance, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with (thio)ureas leads to the formation of polycyclic compounds with a uracil structural unit . This indicates that the urea functionality in 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea could potentially undergo similar reactions to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of a thiophen-2-yl group is known to impact the electronic properties and steric hindrance of a molecule . Additionally, the basicity of the dimethylamino group could affect the compound's solubility and its interaction with biological molecules.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research and Diagnostic Applications
Compounds with structures similar to 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea are extensively studied for their pharmacological properties. For instance, derivatives of dimethylamino phenethyl compounds have been explored for their potential as imaging ligands for detecting serotonin transporters in the human brain. Studies like those by Kauppinen et al. (2002) on [123I]ADAM, a compound structurally related to dimethylamino phenethyl derivatives, highlight its utility in the diagnosis and understanding of neurological disorders due to its high specificity for serotonin transporters (Kauppinen et al., 2002).
Environmental Health and Exposure Monitoring
The environmental health implications of exposure to compounds structurally related to 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea are also a significant area of research. Studies have focused on the metabolic pathways and the potential health risks associated with exposure to similar chemicals. For example, research on organophosphate pesticides, which share functional groups with the compound , has demonstrated associations between urinary metabolite concentrations and adverse health outcomes, highlighting the importance of monitoring exposure to these chemicals (Yucra et al., 2008).
Biomarker Development for Disease Diagnosis
The development of biomarkers for disease diagnosis and monitoring represents another crucial application of compounds related to 1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea. Research into urinary metabolites of various compounds has been instrumental in identifying potential biomarkers for diseases such as nephrotic syndrome, as seen in the work by Liu et al. (2017), who identified specific volatile organic compounds as biomarkers for minimal change type nephrotic syndrome (Liu et al., 2017).
Eigenschaften
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-18(2)13-7-5-12(6-8-13)9-10-16-15(19)17-14-4-3-11-20-14/h3-8,11H,9-10H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNGVQLNECLPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenethyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2550664.png)
![2-[(2-Morpholin-4-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B2550666.png)

![N-(4-methoxyphenyl)-6-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)hexanamide](/img/structure/B2550669.png)
![N-(4-fluorobenzyl)-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2550671.png)





![[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2550683.png)


![2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2550687.png)